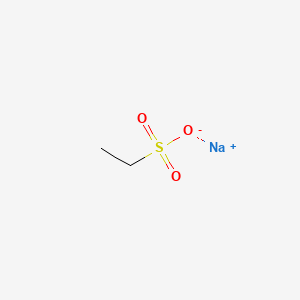
Sodium Ethanesulfonate
Übersicht
Beschreibung
Sodium Ethanesulfonate is a chemical compound with the formula C2H5NaO3S . It is a white crystalline solid that is soluble in water and some organic solvents . Sodium Ethanesulfonate is commonly used as a surfactant, flux, and flame retardant . As a surfactant, it can be used in the manufacture of detergents, cleaners, softeners, and emulsifiers .
Chemical Reactions Analysis
Methanesulfonic acid (MSA), a related compound, can react with metal halides (e.g., sodium chloride) in ambient aerosols to form methanesulfonate salts (e.g., sodium methanesulfonate, CH3SO3Na) . MSA and its salts accumulate near the aerosol surface due to their surface activities, which make them available to heterogeneous oxidation at the gas–aerosol interface by oxidants such as hydroxyl (OH) radicals .Wissenschaftliche Forschungsanwendungen
Water-Soluble Conductive Polymers
Sodium ethanesulfonate derivatives, like sodium poly(2-(3-thienyloxy)ethanesulfonate), have been synthesized for creating water-soluble, highly conducting polymers. These polymers exhibit reversible, air-catalyzed oxidation reactions due to their low oxidation potentials, leading to stable, highly conductive materials. This characteristic makes them suitable for applications in electronic and photonic devices (Chayer, Faid, & Leclerc, 1997).
Photovoltaic Properties in Solar Cells
Sodium ethanesulfonate (SES) has shown significant improvements in the performance of dye-sensitized solar cells (DSSCs). When used to modify photoelectrode surfaces, SES leads to increased open circuit voltage, short circuit current, and fill factor, enhancing overall power conversion efficiency. This improvement is attributed to the suppression of interfacial charge recombination, which results in longer electron lifetimes (Kim et al., 2017).
Ion-Selective Electrodes
Sodium ethanesulfonate derivatives are used in the fabrication of ion-selective electrodes (ISEs), particularly for silver ions. These electrodes are created by electropolymerizing ethylenedioxythiophene with sodium ethanesulfonate derivatives as doping ions. Their use in potentiometric sensors demonstrates potential applications in chemical sensing and environmental monitoring (Mousavi et al., 2008).
Surface Modification and Micelle Formation
Studies on sodium ethanesulfonate and its derivatives have been conducted to understand their role in micelle formation and surface modification in various systems. These studies are crucial for applications in pharmaceuticals, cosmetics, and food industries, where micelle formation plays a vital role in the solubilization and delivery of active ingredients (Kawai et al., 1992).
Conductometric and Volumetric Studies
Conductometric and volumetric studies on sodium ethanesulfonate derivatives, such as sodium l,2-bis(2-ethylhexyloxycarbonyl)ethanesulfonate, provide insights into their ionization, hydration, aggregation, and coagulation properties. These properties are fundamental for understanding their behavior in various solvent systems, which is critical for industrial applications like paints, coatings, and lubricants (Manabe et al., 1995).
Safety And Hazards
Sodium Ethanesulfonate may be harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
sodium;ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAFFYKLIBKDE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201335 | |
| Record name | Sodium ethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Ethanesulfonate | |
CAS RN |
5324-47-0 | |
| Record name | Sodium ethanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(N-{3-[N-(2,5-dimethylphenyl)carbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364876.png)



![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)





![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)
